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Compound of Interest

Compound Name: 2-Bromo-4-methyl-6-nitrophenol

Cat. No.: B1265902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The intersection of halogenation and nitration in phenolic compounds presents a compelling

area of research for the development of novel therapeutic agents. This guide provides a

comprehensive literature review of the biological activities of bromomethylnitrophenols and

structurally related compounds. While direct experimental data on specific

bromomethylnitrophenol isomers are limited, a comparative analysis of their analogs with

bromine, nitro, and methyl substitutions offers significant insights into their potential

antimicrobial, anticancer, and enzyme-inhibiting properties.

Antimicrobial Activity
The introduction of bromine and nitro groups to a phenolic ring is a known strategy for

enhancing antimicrobial potency. While specific minimum inhibitory concentration (MIC) data

for bromomethylnitrophenols are not extensively documented, the activities of related

brominated and nitrophenolic compounds provide a strong indication of their potential efficacy

against a range of microbial pathogens.

Table 1: Comparative Antimicrobial Activity of Bromophenol and Nitrophenol Derivatives
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Compound/An
alog

Microorganism

Minimum
Inhibitory
Concentration
(MIC)

Reference
Compound

Reference MIC

bis(2,3-dibromo-

4,5-

dihydroxybenzyl)

ether

Staphylococcus

aureus
70-140 µg/mL Ampicillin 10 µg/mL

1-(3,5-dibromo-

2,4-

dihydroxybenzyl)

pyrrolidin-2-one

Staphylococcus

epidermidis INA

01254

16 µg/mL - -

6-chloro-8-

nitroflavone

Escherichia coli

ATCC 25922

Potent

(concentration

not specified)

- -

6-chloro-8-

nitroflavone

Staphylococcus

aureus ATCC

29213

Potent

(concentration

not specified)

- -

6-bromo-8-

nitroflavanone

Stimulated

growth of

Lactobacillus

acidophilus

- - -

Note: The data presented are for structurally related compounds and are intended to be

indicative of the potential activity of bromomethylnitrophenols. The specific positioning of the

bromo, methyl, and nitro groups on the phenol ring would likely modulate this activity.[1]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The MIC, a standard measure of antimicrobial efficacy, is typically determined using the broth

microdilution method.
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Preparation

Incubation AnalysisPrepare serial dilutions of test compound

Inoculate dilutions with microbial suspension

Add to microplate wells

Prepare standardized microbial inoculum

Incubate at optimal temperature and time Visually inspect for turbidity Determine MIC as the lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for the broth microdilution method to determine MIC.

Anticancer Activity
The cytotoxic potential of nitrophenols and their halogenated derivatives against various cancer

cell lines has been a significant area of investigation. The presence of these functional groups

can induce apoptosis and cell cycle arrest, making them promising candidates for anticancer

drug development.

Table 2: Comparative Cytotoxicity of Brominated and Nitrophenolic Analogs
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Compound/Analog Cancer Cell Line IC50 Value Notes

Brominated

Acetophenone

Derivative 5c

Breast

Adenocarcinoma

(MCF7)

< 10 µg/mL

Low cytotoxicity

against normal breast

epithelial cells

(MCF12F).[2]

Brominated

Acetophenone

Derivative 5c

Prostate

Adenocarcinoma

(PC3)

< 10 µg/mL

Brominated

Acetophenone

Derivative 5c

Alveolar

Adenocarcinoma

(A549)

11.80 ± 0.89 µg/mL

Brominated

Acetophenone

Derivative 5c

Colorectal

Adenocarcinoma

(Caco2)

18.40 ± 4.70 µg/mL

Dihalogenated

Nitrophenols
Zebrafish Larvae

Up to 248 times more

lethal than

dichloroacetic acid

Highlights potential for

significant cytotoxicity.

[1]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Cell Culture & Treatment Assay Procedure Data Acquisition

Seed cancer cells in a 96-well plate Treat cells with various concentrations of the test compound Add MTT solution to each well Incubate to allow formazan crystal formation Add solubilizing agent (e.g., DMSO) Measure absorbance at ~570 nm Calculate the IC50 value

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining cell viability.
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Potential Mechanism of Action: Induction of Oxidative
Stress
Some brominated derivatives have been shown to exert their anticancer effects by inducing the

production of reactive oxygen species (ROS) in cancer cells.[2] This increase in oxidative

stress can lead to cellular damage and apoptosis.

Bromomethylnitrophenol
Analog

Cancer Cell

Enters

Increased Reactive
Oxygen Species (ROS)

Oxidative Stress

Cellular Damage
(DNA, proteins, lipids)

Apoptosis

Click to download full resolution via product page

Caption: Proposed pathway for anticancer activity via ROS induction.

Enzyme Inhibition
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Phenolic compounds are known to interact with and inhibit the activity of various enzymes. The

specific electronic and steric properties conferred by bromo, methyl, and nitro substituents can

influence the binding affinity and inhibitory potential of these molecules. For instance, p-

nitrophenol has been studied as an inhibitor of several enzymes, and its activity is influenced

by the presence of other substituents on the phenol ring.

While direct studies on bromomethylnitrophenols as enzyme inhibitors are scarce, related

compounds have shown inhibitory activity against enzymes like cytochrome P450s and

ascorbate oxidase.[3][4] The inhibition of p-nitrophenol hydroxylation is a widely used probe for

microsomal CYP2E1 activity, although other cytochrome P450 enzymes like CYP2A6 and

CYP2C19 may also be involved.[3]

Table 3: Enzyme Inhibition by Phenolic Analogs

Compound/Analog Enzyme Inhibition Type Notes

p-Nitrophenol Ascorbate Oxidase Competitive
Inhibition is pH-

dependent.[4]

Various Drugs

(Antifungals, CNS-

active drugs)

Cytochrome P450

(CYP2E1, CYP2A6,

CYP2C19)

Varies

Used to probe p-

nitrophenol

hydroxylation.[3]

Experimental Protocol: Enzyme Inhibition Assay
A general workflow for assessing enzyme inhibition involves measuring the enzyme's activity in

the presence and absence of the inhibitor.
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Assay Setup

Reaction Detection & Analysis

Prepare enzyme solution

Pre-incubate enzyme with inhibitorPrepare inhibitor solutions at various concentrations

Prepare substrate solution

Initiate reaction by adding substrate Incubate under optimal conditions Measure product formation or substrate depletion Determine inhibition parameters (e.g., IC50, Ki)

Click to download full resolution via product page

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions
The available literature strongly suggests that bromomethylnitrophenols are a class of

compounds with significant potential for biological activity. The comparative analysis of their

structural analogs points towards promising antimicrobial, anticancer, and enzyme-inhibiting

properties. However, there is a clear need for direct experimental evaluation of specifically

substituted bromomethylnitrophenols to elucidate their precise activities and mechanisms of

action.

Future research should focus on the synthesis of a library of bromomethylnitrophenol isomers

and their systematic screening against a panel of microbial strains and cancer cell lines.

Mechanistic studies, including the investigation of their effects on specific cellular pathways and

enzymes, will be crucial for understanding their therapeutic potential and for guiding the

development of new drug candidates. The inherent cytotoxicity of nitrophenolic compounds

also warrants careful toxicological evaluation in any future drug development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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